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molecular formula C14H15N3O B1450899 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one CAS No. 62458-96-2

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

Cat. No. B1450899
M. Wt: 241.29 g/mol
InChI Key: NBOPLUXBZUJFHI-UHFFFAOYSA-N
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Patent
US08242124B2

Procedure details

Part A: To a solution of sodium methoxide (25 wgt-% in methanol) (67.6 mL, 296 mmol) and methanol (70 mL) at 25° C. was added formamidine acetate (11.00 g, 106 mmol) and then ethyl N-benzyl-3-oxo-4-piperidine carboxylate hydrochloride (25.16 g, 84 mmol). The resulting mixture was stirred at 25° C. for 20 h. The mixture was cooled to 0° C. Water (90 mL) was added, followed by the dropwise addition of acetic acid (6.05 mL, 106 mmol), and the reaction mixture was stirred at 25° C. for another 3 h. The mixture was reduced in volume under vacuum until most of the methanol had been removed. The suspension was filtered. The solids were washed with water and then dried under vacuum to afford 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (16.10 g, 79%) as an off-white solid; Mass Spec.: m/e: 242.06 (M+H)+ [calc'd: 242.12]; 1H NMR (500 MHz, CDCl3) δ 12.61 (br s, 1H), 7.99 (s, 1H), 7.38-7.26 (m, 5H), 3.73 (m, 2H), 3.50 (m, 2H), 2.74 (m, 2H), 2.66 (m, 2H).
Name
sodium methoxide
Quantity
67.6 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
ethyl N-benzyl-3-oxo-4-piperidine carboxylate hydrochloride
Quantity
25.16 g
Type
reactant
Reaction Step Two
Quantity
6.05 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C(O)(=O)C.[CH:8]([NH2:10])=[NH:9].Cl.[CH2:12]([N:19]1[CH2:24][CH2:23][CH:22]([C:25](OCC)=[O:26])[C:21](=O)[CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(O)(=O)C>CO.O>[CH2:12]([N:19]1[CH2:24][CH2:23][C:22]2[C:25](=[O:26])[NH:10][CH:8]=[N:9][C:21]=2[CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
sodium methoxide
Quantity
67.6 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
11 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
ethyl N-benzyl-3-oxo-4-piperidine carboxylate hydrochloride
Quantity
25.16 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C(=O)OCC)=O
Step Three
Name
Quantity
6.05 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 25° C. for another 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
had been removed
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
The solids were washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2N=CNC(C2CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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